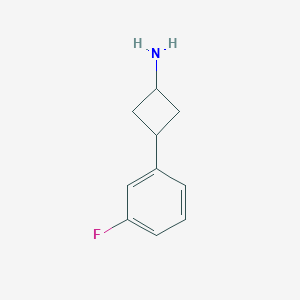

trans-3-(3-Fluorophenyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLDMMJERZWYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268075 | |

| Record name | Cyclobutanamine, 3-(3-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007909-53-5 | |

| Record name | Cyclobutanamine, 3-(3-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans 3 3 Fluorophenyl Cyclobutanamine and Structural Analogues

Strategic Approaches to Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane ring is the cornerstone of synthesizing the target molecule. Various strategies have been developed, ranging from cycloadditions to ring contractions and intramolecular cyclizations.

Formal Cycloaddition Reactions (e.g., [2+2] approaches, [3+1] cycloadditions)

Cycloaddition reactions are among the most powerful and widely used methods for constructing cyclobutane rings. nih.gov The [2+2] cycloaddition, in particular, involves the coupling of two alkene components to directly form the four-membered ring. nih.gov These reactions can be promoted by heat, light (photochemical cycloaddition), or transition metal catalysts. nih.govresearchgate.net For instance, the photodimerization of styrenes provides a common route to multi-substituted cyclobutanes. researchgate.net Recent advancements include the use of visible-light photocatalysts, such as Ru(bipy)₃Cl₂, to promote [2+2] cycloadditions of enones with excellent diastereoselectivity. organic-chemistry.org The [2+2] cycloaddition of allenoates with terminal alkenes has also emerged as a robust method for rapidly synthesizing 1,3-substituted cyclobutanes. nih.gov

Another key strategy is the formal [3+1] cycloaddition, which combines a three-carbon unit with a single carbon unit. A notable example involves the reaction of lithiated 1,1-diborylalkanes, acting as C1-bisnucleophiles, with epihalohydrins or epoxy alcohol derivatives, which serve as C3-biselectrophiles. rsc.orgscholaris.ca This approach yields 3-borylated cyclobutanols, versatile intermediates where the boron moiety can be further functionalized to install amine groups or other substituents. rsc.org Similarly, enantioenriched cyclobutanones can be synthesized via the ring expansion of cyclopropanone (B1606653) surrogates with sulfur ylides, representing another formal [3+1] pathway. nih.gov

| Strategy | Reactants | Key Features | Relevant Intermediates for Amine Synthesis |

|---|---|---|---|

| [2+2] Photocycloaddition | Two alkene components (e.g., styrenes, enones) | Direct formation of C4 ring; can be catalyzed by visible light photocatalysts. organic-chemistry.org | Cyclobutanones, cyclobutane carboxylic esters |

| [2+2] Allenoate-Alkene Cycloaddition | Allenoates and terminal alkenes | Efficient for 1,3-disubstituted cyclobutanes. nih.gov | Cyclobutane esters |

| [3+1] Formal Cycloaddition | C1-Bisnucleophile (e.g., 1,1-diborylalkane) + C3-Biselectrophile (e.g., epihalohydrin) | Provides functional handles for further elaboration. rsc.org | 3-Borylated cyclobutanols |

Ring Contraction Strategies (e.g., from pyrrolidines via nitrogen extrusion)

Ring contraction offers an alternative and stereospecific route to highly substituted cyclobutanes. A prominent method is the conversion of readily accessible pyrrolidines into cyclobutanes through a nitrogen extrusion process. nih.govnih.gov This transformation can be mediated by iodonitrene chemistry, where a hypervalent iodine reagent facilitates the extrusion of N₂ from an N-aminated pyrrolidine (B122466) intermediate (a 1,1-diazene). acs.orgacs.org The reaction proceeds through a 1,4-biradical intermediate, which rapidly collapses to form the cyclobutane ring. nih.govnih.gov A key advantage of this method is its stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is often retained in the final cyclobutane product, allowing for excellent control over the diastereoselectivity. acs.orgacs.org Density functional theory (DFT) studies have shown that the stereoretention is due to the barrierless collapse of the singlet 1,4-biradical, which is faster than bond rotation that would lead to stereoinversion. nih.govresearchgate.net

This methodology has proven effective for a range of pyrrolidines bearing aryl and alkyl substituents, making it a viable pathway for synthesizing analogues of 3-arylcyclobutanamines. acs.org The reaction demonstrates remarkable memory of chirality, enabling access to novel enantiopure cyclobutane derivatives from optically pure pyrrolidines. acs.org

Intramolecular Cyclization Pathways

The formation of the cyclobutane ring can also be achieved through intramolecular cyclization of a suitable acyclic precursor. These methods rely on forming one of the four C-C bonds of the ring in the final step. One such approach is the copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, which can produce enantioenriched cyclobutanes. organic-chemistry.org Another powerful technique is the intramolecular [2+2] photocycloaddition, which has been used in the synthesis of complex natural products. nih.govharvard.edu For example, an intramolecular ketene (B1206846) [2+2] cycloaddition can establish multiple contiguous stereogenic centers in a single step. harvard.edu Additionally, radical cyclizations provide a pathway to the four-membered ring scaffold. nih.gov

Utilization of C1-Bisnucleophiles in Four-Membered Carbocycle Formation

The use of C1-bisnucleophiles represents an emerging strategy for the synthesis of small carbocycles, including cyclobutanes. scholaris.cascholaris.ca These reagents provide a single carbon atom to a three-carbon electrophilic partner in a formal [3+1] cycloaddition manner. Lithiated 1,1-diborylalkanes are prime examples of C1-bisnucleophiles. rsc.org Their reaction with C3-biselectrophiles like epihalohydrins provides direct access to 3-borylated cyclobutanols. This method is valuable as it installs two versatile functional groups—a hydroxyl and a boronic ester—onto the cyclobutane core simultaneously. These handles can be manipulated in subsequent steps to introduce the desired amine functionality and other substituents with high levels of stereocontrol. rsc.org

Classical Malonate Alkylation Techniques for Cyclobutane Scaffolds

The malonic ester synthesis is a classic and reliable method for forming cyclic compounds, including the cyclobutane core. libretexts.org This strategy involves the dialkylation of diethyl malonate. openochem.org To form a cyclobutane ring, diethyl malonate is reacted with a 1,3-dihalopropane in the presence of a base, such as sodium ethoxide. orgsyn.org The first alkylation is followed by an intramolecular alkylation, which closes the four-membered ring. libretexts.org This process, also known as the Perkin alicyclic synthesis, yields a 1,1-cyclobutanedicarboxylate. wikipedia.org Subsequent hydrolysis and decarboxylation of this intermediate produce a cyclobutanecarboxylic acid, which is a key precursor that can be converted to a cyclobutanamine via standard functional group transformations like the Curtius or Hofmann rearrangement.

| Method | Starting Material Type | Key Transformation | Advantages |

|---|---|---|---|

| Ring Contraction | Substituted Pyrrolidines | Nitrogen extrusion via 1,1-diazene intermediate. nih.gov | High stereospecificity, retention of chirality. acs.org |

| Intramolecular Cyclization | Acyclic precursors (e.g., halide-tethered styrenes) | Catalytic C-C bond formation. organic-chemistry.org | Access to enantioenriched products. |

| Malonate Alkylation | Diethyl malonate + 1,3-dihalopropane | Intramolecular dialkylation. libretexts.org | Uses readily available starting materials; well-established. |

Stereoselective Synthesis of Substituted Cyclobutane Amines

Achieving stereocontrol, particularly the trans relationship between the aryl and amino groups in the target molecule, is a critical aspect of the synthesis. Many of the aforementioned ring-construction strategies offer inherent stereocontrol or can be adapted for stereoselective outcomes.

The ring contraction of pyrrolidines is particularly noteworthy for its high degree of stereocontrol. The reaction proceeds with a memory of the chirality present in the starting material, allowing for the synthesis of enantiopure trans-cyclobutanes from trans-pyrrolidines with exceptional diastereo- and enantiocontrol. acs.org

For cycloaddition pathways, stereoselectivity can be induced through various means. Chiral catalysts or auxiliaries are often employed in [2+2] cycloadditions to achieve high enantioselectivity. mdpi.com The diastereoselectivity of the reaction can often be controlled by the choice of reactants and reaction conditions.

Furthermore, methods that generate functionalized cyclobutane intermediates, such as cyclobutenes, provide opportunities for stereoselective functionalization. For example, a diastereoselective Michael addition of N-nucleophiles onto cyclobutene (B1205218) esters and amides has been developed to prepare N-heterocycle-substituted cyclobutanes. researchgate.netepfl.ch This approach allows for the controlled installation of a nitrogen substituent onto a pre-formed cyclobutane ring, offering another route to control the final stereochemistry of the amine product.

Diastereoselective Control in the Formation of cis and trans Isomers

The relative orientation of substituents on a cyclobutane ring, designated as cis (on the same face) or trans (on opposite faces), profoundly influences the molecule's three-dimensional shape and biological activity. Achieving diastereoselective control is therefore a cornerstone of cyclobutane synthesis.

One effective strategy involves the ring contraction of substituted pyrrolidines. acs.org This method has demonstrated remarkable diastereoselectivity, allowing for the selective synthesis of specific cyclobutane diastereomers. For instance, the stereochemistry at the β-position of the starting pyrrolidine does not necessarily dictate the final diastereomeric outcome of the cyclobutane product, providing a flexible entry to different isomers. acs.org This transformation is proposed to proceed through a 1,4-biradical intermediate, where rapid carbon-carbon bond formation occurs stereoretentively. acs.orgacs.org

Another approach is the diastereodivergent synthesis from a common chiral precursor, which allows for the creation of either cis or trans isomers by carefully choosing reagents and reaction conditions. researchgate.net This strategy provides an efficient pathway to libraries of chiral vic-disubstituted cyclobutane scaffolds, such as 1,3-amino alcohols and 1,3-diamines. researchgate.net Furthermore, [2+2] cycloaddition reactions, often promoted by high pressure, can be employed to construct the cyclobutane ring, with the diastereoselectivity of subsequent functional group incorporation being controlled by steric factors. researchgate.net

| Method | Key Feature | Stereochemical Outcome | Ref. |

| Pyrrolidine Ring Contraction | Stereospecific formation via a 1,4-biradical intermediate. | Stereoretentive; allows access to specific diastereomers. | acs.org |

| Diastereodivergent Synthesis | Use of a common chiral precursor with divergent reaction pathways. | Access to both cis and trans isomers. | researchgate.net |

| [2+2] Cycloaddition | Formation of the core ring structure, followed by functionalization. | Diastereoselectivity controlled by steric-approach in subsequent steps. | researchgate.net |

Enantioselective Catalysis for Chiral Cyclobutanamine Synthesis

The synthesis of specific enantiomers of chiral amines is of paramount importance, and biocatalysis has emerged as a powerful tool for this purpose. Engineered enzymes, particularly those from the cytochrome P450 superfamily, offer exceptional levels of selectivity under mild reaction conditions. mdpi.compreprints.org

Directed evolution and rational design have transformed P450 enzymes into versatile catalysts for reactions beyond their native monooxygenation functions. preprints.orgnih.gov These engineered biocatalysts can perform highly enantioselective C-H aminations, carbene transfers, and other transformations. nih.govnih.gov For example, an engineered P450 variant containing iridium at the active site (Ir(Me)-PIX) has been shown to catalyze the cyclopropanation of a wide array of alkenes with outstanding activity and stereoselectivity (up to 99% enantiomeric excess). walisongo.ac.id While not a cyclobutane synthesis, this demonstrates the potential of artificial metalloenzymes to create strained rings with high fidelity.

Specifically for amination, engineered P450s have been developed to catalyze enantioselective intramolecular C-H amination to form chiral nitrogen-containing rings. nih.gov Furthermore, Arnold's group has engineered P450 variants for the enantioselective intermolecular amination of benzylic C-H bonds, a challenging transformation. mdpi.com These methodologies provide a blueprint for the potential development of biocatalysts capable of directly and enantioselectively installing an amino group onto a pre-formed cyclobutane scaffold or a precursor, paving the way for the efficient synthesis of chiral cyclobutanamines.

| Enzyme System | Reaction Type | Key Advantage | Ref. |

| Engineered P450s | C-H Amination | High enantioselectivity for challenging intermolecular reactions. | mdpi.com |

| Ir(Me)-PIX P450 | Carbene Transfer (Cyclopropanation) | Broad substrate scope with excellent diastereoselectivity and enantioselectivity. | walisongo.ac.id |

| Engineered P450s | Fluoroalkyl Group Insertion | Enables enantiodivergent synthesis of fluoroalkyl-containing molecules. | mdpi.com |

Mechanistic Insights into Stereospecificity and Stereoretention

Understanding the reaction mechanisms that govern the formation of stereocenters is critical for developing reliable synthetic methods. For the stereospecific synthesis of cyclobutanes via pyrrolidine ring contraction, density functional theory (DFT) calculations have provided significant insights. acs.org

The mechanism involves the formation of a 1,1-diazene intermediate, which then undergoes nitrogen extrusion to generate a 1,4-biradical species in the singlet spin state. acs.orgacs.org The rate-determining step is the simultaneous cleavage of the two C–N bonds. acs.org The subsequent ring closure of the biradical is a barrierless process that occurs faster than bond rotation. This rapid cyclization is the origin of the observed stereoretention, meaning the stereochemistry of the starting material is preserved in the cyclobutane product. acs.org This stereospecificity is a result of the high energy barrier required for the rotation of the radical intermediates compared to the facility of C-C bond formation. acs.org

In other cyclobutane-forming reactions, such as the insertion of bicyclo[1.1.0]butanes (BCBs) into C–S bonds, DFT studies have also been instrumental in elucidating the factors that control regio- and diastereoselectivity. nih.gov These computational studies, combined with experimental investigations, provide a predictive framework for designing substrates and conditions to achieve desired stereochemical outcomes. nih.gov

Regioselective Introduction of the Fluorophenyl Moiety

Attaching the 3-fluorophenyl group to the correct position (meta-substitution) on the cyclobutane ring requires precise regiochemical control.

Strategies for Ortho-, Meta-, and Para-Fluorophenyl Substitution on Cyclobutane Rings

A powerful strategy for the regioselective arylation of cyclobutanes is directed C–H functionalization. acs.org This approach utilizes a directing group attached to the cyclobutane ring to guide a transition metal catalyst to a specific C–H bond. By choosing an appropriate directing group and catalytic system, it is possible to selectively install aryl groups at positions that would be difficult to access through other means. This method has been successfully applied to introduce various aryl substituents onto a cyclobutane core in a controlled manner, providing a divergent route to unsymmetrically substituted derivatives. acs.org For instance, a carbonyl group on the cyclobutane can serve as a latent directing group for C-H arylation, enabling the controlled installation of aryl rings. acs.org

Cross-Coupling and Functionalization Reactions with Fluorinated Aromatic Precursors

Transition metal-catalyzed cross-coupling reactions are a mainstay for forming carbon-carbon bonds between aromatic and aliphatic systems. The Suzuki-Miyaura coupling is particularly effective for this purpose. mdpi.com In a typical approach, a cyclobutane precursor bearing a boronic acid or ester functional group can be coupled with a fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene). Conversely, a halogenated cyclobutane can be coupled with 3-fluorophenylboronic acid. These reactions are often catalyzed by palladium complexes and offer good functional group tolerance and high yields. mdpi.com

The Hiyama cross-coupling, which uses organosilicon reagents, represents another versatile method for this transformation. nih.gov Additionally, trifluoroborate salts have proven to be effective coupling partners in Suzuki-Miyaura reactions, allowing for the coupling of a wide range of aryl and heteroaryl chlorides with functionalized precursors. nih.gov These methods provide reliable and modular access to fluorophenyl-substituted cyclobutanes, allowing for the rapid synthesis of analogues with different substitution patterns.

| Coupling Reaction | Cyclobutane Precursor | Fluorophenyl Precursor | Catalyst | Ref. |

| Suzuki-Miyaura | Cyclobutylboronic acid/ester | 1-Bromo-3-fluorobenzene | Palladium complex | mdpi.com |

| Suzuki-Miyaura | Halogenated cyclobutane | 3-Fluorophenylboronic acid | Palladium complex | mdpi.com |

| Hiyama | Cyclobutylsilane | 1-Bromo-3-fluorobenzene | Palladium complex | nih.gov |

| Suzuki-Miyaura | Cyclobutyltrifluoroborate | 1-Chloro-3-fluorobenzene | Palladium complex | nih.gov |

Total Synthesis and Divergent Synthesis of Complex Cyclobutanamine Derivatives

The methodologies described above culminate in their application to the total synthesis of complex molecules and the creation of molecular libraries through divergent synthesis. rsc.org Total synthesis provides a platform to validate and showcase the utility of new synthetic methods. nih.govnih.gov

A divergent synthetic strategy is particularly powerful for generating structural analogues of trans-3-(3-Fluorophenyl)cyclobutanamine. This approach begins with a common, optically enriched scaffold that can be selectively functionalized in multiple directions. nih.gov For example, a chiral bromocyclobutene can serve as a versatile intermediate. Through sequential, selective cross-coupling reactions, different substituents can be introduced at various positions on the ring, all while maintaining the initial optical purity. nih.gov This allows for the systematic modification of the core structure to explore structure-activity relationships. Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with other reagents can also provide divergent access to either cyclobutyl diamines or biscyclobutenyl amines from a common starting material, showcasing the flexibility of using strained rings as synthetic precursors. chemrxiv.org

Precursor Synthesis and Derivatization Studies

The primary route to this compound involves the synthesis of a key precursor, 3-(3-fluorophenyl)cyclobutanone (B1439957). This ketone is commercially available, providing a convenient starting point for various synthetic explorations. The crucial step in the synthesis of the target amine is the reductive amination of this ketone.

Standard reductive amination conditions, often employing reagents like sodium triacetoxyborohydride, are widely used for the conversion of ketones to amines. chem-station.comtcichemicals.com However, the stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical consideration. Studies on the hydride reduction of such ketones have shown that the reaction often proceeds with a degree of stereoselectivity. nih.gov Unfortunately, for many standard reducing agents, the thermodynamically more stable cis-isomer is the major product, where the incoming nucleophile attacks from the less sterically hindered face of the cyclobutanone (B123998) ring.

To achieve the desired trans configuration, a stereochemical inversion strategy can be employed. One effective method for such an inversion is the Mitsunobu reaction. chem-station.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol to a variety of other functional groups, including an amine, with a complete inversion of stereochemistry at the chiral center. organic-chemistry.orgnih.gov A plausible synthetic sequence would involve the initial reduction of 3-(3-fluorophenyl)cyclobutanone to the corresponding cis-3-(3-fluorophenyl)cyclobutanol. This alcohol can then be subjected to a Mitsunobu reaction with a suitable nitrogen nucleophile, such as phthalimide, followed by deprotection to yield the desired this compound.

A patented method for the synthesis of trans-3-aminocyclobutanol highlights a similar strategy, starting from cis-3-dibenzylaminocyclobutanol. cornellpharmacology.org This process involves a Mitsunobu reaction with a carboxylic acid to invert the stereocenter, followed by hydrolysis of the resulting ester and subsequent debenzylation to afford the trans-aminocyclobutanol. This approach underscores the utility of the Mitsunobu reaction in accessing the less thermodynamically favored trans isomer in cyclobutane systems.

Derivatization of the resulting this compound can be readily achieved through standard N-alkylation or N-acylation reactions to explore structure-activity relationships (SAR). For instance, reaction with various alkyl halides or acyl chlorides would provide a library of N-substituted analogues.

Table 1: Potential Derivatization Reactions of this compound

| Reagent | Reaction Type | Resulting Functional Group |

| Methyl Iodide | N-Alkylation | Secondary Amine (N-methyl) |

| Acetyl Chloride | N-Acylation | Amide |

| Benzaldehyde (with reducing agent) | Reductive Amination | Secondary Amine (N-benzyl) |

| Isocyanate | N-Addition | Urea |

| Sulfonyl Chloride | N-Sulfonylation | Sulfonamide |

Late-Stage Functionalization for Structural Diversification

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, enabling the direct modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues without the need for de novo synthesis. For this compound and its derivatives, LSF can be applied to introduce further structural diversity, primarily by targeting the aromatic ring.

C-H activation and functionalization of the fluorophenyl ring are key LSF strategies. nih.gov Given the presence of a fluorine atom, the electronic properties of the aromatic ring are altered, which can influence the regioselectivity of C-H functionalization reactions. For example, palladium-catalyzed C-H activation reactions can be employed to introduce various functional groups, such as additional aryl or alkyl moieties.

Another approach to structural diversification is through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the aromatic ring. While the fluorine atom itself is not a highly reactive leaving group in SNAr reactions, its presence can activate other positions on the ring towards substitution.

The development of methodologies for the late-stage introduction of fluorine atoms or other functional groups onto the aromatic ring of pre-existing scaffolds is an active area of research. nih.gov Such transformations would be highly valuable for fine-tuning the physicochemical and pharmacological properties of this compound analogues.

Table 2: Potential Late-Stage Functionalization Strategies for the Aromatic Ring

| Reaction Type | Reagent/Catalyst System | Potential Modification |

| C-H Arylation | Pd catalyst, Aryl halide/triflate | Introduction of a second aryl group |

| C-H Alkylation | Pd or other transition metal catalyst, Alkyl source | Introduction of an alkyl group |

| C-H Borylation | Ir or Rh catalyst, Boron source | Introduction of a boronic ester for further coupling |

| Directed ortho-Metalation | Strong base (e.g., n-BuLi), Electrophile | Functionalization ortho to the cyclobutyl group |

The application of these advanced synthetic methodologies allows for the efficient synthesis and diversification of this compound and its structural analogues, providing a valuable platform for the discovery of novel therapeutic agents.

Structure Activity Relationship Sar Studies of Cyclobutanamine Derivatives in Academic Contexts

Conformational Restriction as a Strategy in Ligand Design

A primary strategy in ligand design is to reduce the conformational flexibility of a molecule. researchgate.net This can lead to a more favorable energetic profile upon binding to a target protein by minimizing the entropic penalty associated with "freezing" a flexible molecule into a single bioactive conformation. nih.govnih.gov

The incorporation of a cyclobutane (B1203170) ring is a well-established method for rigidifying flexible aliphatic chains. nih.govnih.gov Replacing a more flexible linker with a 1,3-disubstituted cyclobutane ring can limit the number of possible conformations a molecule can adopt. nih.gov This strategy can enhance binding affinity by pre-organizing the molecule into a conformation that is more complementary to the binding site of a target protein. nih.gov The defined stereochemistry of the cyclobutane ring, such as the trans configuration in trans-3-(3-Fluorophenyl)cyclobutanamine, further dictates the spatial orientation of its substituents. nih.gov

The puckered nature of the cyclobutane ring introduces a distinct three-dimensional geometry that can be exploited in drug design. nih.gov This contrasts with more linear, flexible linkers which can adopt numerous low-energy conformations. By constraining the molecule's shape, the cyclobutane scaffold can direct key pharmacophoric groups into optimal positions for interaction with a biological target. nih.govresearchgate.net

The rigid nature of the cyclobutane scaffold in this compound has a direct impact on the alignment of its key pharmacophoric features—the aminocyclobutane and the 3-fluorophenyl group. This constrained geometry can theoretically enhance binding affinity by ensuring that these groups are presented to the receptor in a pre-organized and favorable orientation, thus minimizing the entropic cost of binding. nih.gov

The specific trans arrangement of the substituents on the cyclobutane ring dictates a precise spatial relationship between the amine and the fluorophenyl ring. This fixed orientation can be crucial for fitting into a well-defined binding pocket where specific interactions with both moieties are required for high-affinity binding. In contrast, a more flexible acyclic analogue would have to expend conformational energy to adopt the correct binding pose, potentially leading to a weaker interaction.

The table below illustrates the theoretical impact of conformational restriction on binding affinity by comparing a flexible linker with a rigid cyclobutane linker.

| Feature | Flexible Linker | Rigid Cyclobutane Linker |

| Conformational Entropy | High (many possible conformations) | Low (limited conformations) |

| Entropic Penalty upon Binding | High | Low |

| Pharmacophore Pre-organization | Low | High |

| Theoretical Binding Affinity | Lower | Higher |

Fluorine Substitution in Modulating Molecular Interactions

The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net

The presence of fluorine can also influence the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. nih.govacs.org By blocking a potential site of metabolism on the aromatic ring, fluorine substitution can increase the half-life of a drug.

Fluorine substitution also increases the lipophilicity of the molecule, which can enhance hydrophobic interactions with nonpolar regions of a binding pocket. tandfonline.comnih.gov This increased lipophilicity can also improve a molecule's ability to cross cell membranes. tandfonline.com The unique properties of fluorine allow it to form favorable interactions that can contribute to the potency and selectivity of a drug candidate. researchgate.net

The following table summarizes the types of non-covalent interactions involving fluorine and their potential impact on drug-receptor binding.

| Interaction Type | Description | Potential Impact on Binding |

| Weak Hydrogen Bonding | Interaction between the polarized C-F bond and a hydrogen bond donor (e.g., N-H, O-H) in the receptor. nih.govyoutube.com | Can contribute to binding affinity and specificity. nih.gov |

| Dipole-Dipole Interactions | Attraction between the dipole of the C-F bond and polar groups in the binding site. | Can orient the ligand within the binding pocket. |

| Hydrophobic Interactions | Favorable interactions between the fluorinated ring and nonpolar amino acid residues. | Can enhance binding affinity through the hydrophobic effect. libretexts.org |

| Orthogonal Multipolar Interactions | Interaction between the electron-poor face of the fluorinated aromatic ring and electron-rich partners. | Can contribute to binding selectivity. |

Cyclobutane as a Bioisosteric Replacement for Aromatic and Aliphatic Motifs

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The cyclobutane ring is increasingly recognized as a versatile bioisostere for various structural motifs. nih.govresearchgate.net

The three-dimensional and sp³-rich character of the cyclobutane ring makes it an attractive replacement for flat, sp²-rich aromatic rings. researchgate.net This substitution can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, while maintaining or even improving biological activity. nih.govacs.org The defined exit vectors of substituents from the cyclobutane ring can mimic the substitution patterns of aromatic rings, such as para- or meta-substituted phenyl groups. nih.govbeilstein-journals.org

In addition to serving as an aromatic ring bioisostere, the cyclobutane moiety can also replace gem-dimethyl groups or other aliphatic linkers. nih.gov This can be advantageous for filling hydrophobic pockets in a receptor and for improving metabolic stability. nih.gov The unique puckered structure and conformational rigidity of cyclobutane offer a distinct advantage over more flexible aliphatic chains. nih.gov

The table below provides a comparative overview of cyclobutane as a bioisostere for other common chemical motifs.

| Original Motif | Bioisosteric Replacement | Key Advantages of Replacement |

| para-Substituted Phenyl Ring | 1,3-Disubstituted Cyclobutane | Increased sp³ character, improved solubility, metabolic stability. acs.orgnih.gov |

| meta-Substituted Phenyl Ring | 1,3-Disubstituted Cyclobutane | Mimics bond vectors, introduces three-dimensionality. nih.gov |

| Flexible Ethyl Linker | 1,3-Disubstituted Cyclobutane | Conformational restriction, reduced entropic penalty on binding. nih.gov |

| gem-Dimethyl Group | 1,1-Disubstituted Cyclobutane | Fills hydrophobic pockets, can improve metabolic stability. nih.gov |

Mimicry of Para-Substituted Phenyl Rings with Bicyclo[1.1.1]pentanes

In drug design, aromatic rings can sometimes lead to suboptimal properties such as poor solubility or metabolic instability. rsc.org Consequently, medicinal chemists often seek saturated, three-dimensional bioisosteres to replace them. rsc.org The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly effective non-classical bioisostere for para-substituted phenyl rings. pharmablock.comresearchgate.net This replacement is a strategy to "escape from flatland," moving from two-dimensional aromatic structures to three-dimensional saturated cores. acs.orgnih.gov

Steric and Electronic Similarities in Bioisosteric Transformations

The success of BCP as a phenyl ring mimic is rooted in its steric and electronic properties. Although not identical, BCP presents a compelling structural alternative that can be well-tolerated by biological targets. nih.gov The distance between the two bridgehead carbons in a 1,3-disubstituted BCP is shorter than the corresponding distance in a para-disubstituted phenyl ring, yet it effectively preserves the geometry required for biological activity. pharmablock.com

| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Advantage of BCP |

| Diagonal Distance | ~2.79 Å | ~1.85 Å | Rigid, defined geometry |

| Molecular Volume | ~71 ų | ~68 ų | Maintains similar molecular volume |

| Lipophilicity (clogP) | Higher | Lower (ΔclogP ≈ -1.3) | Improved aqueous solubility |

| Metabolic Stability | Susceptible to CYP450 oxidation | Resistant to aromatic oxidation pathways | Increased metabolic half-life |

| Fraction of sp³ Carbons (Fsp³) | Low | High | Improved developability, "escape from flatland" pharmablock.com |

Topological and Shape Diversity in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecules, or "fragments," that bind weakly to a biological target. nih.gov The cyclobutane moiety, as found in this compound, is an attractive scaffold for creating fragment libraries with three-dimensional character. nih.govscispace.com

Design of Three-Dimensional Cyclobutane Fragment Libraries

Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. vu.nl However, there is a growing need for libraries containing unique, three-dimensional (3D) scaffolds to explore a wider range of chemical space and improve binding interactions. nih.govscispace.com The cyclobutane ring is an underrepresented but appealing motif for this purpose, offering a rigid structure with well-defined exit vectors for chemical elaboration. nih.govresearchgate.net

The design of modern 3D fragment libraries is a sophisticated process. To ensure both chemical and shape diversity, computational techniques such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are employed. nih.govnih.govvu.nl These methods help guide the selection of fragments to maximize their three-dimensional character and coverage of shape space. nih.gov By generating both cis and trans isomers of 1,3-substituted cyclobutanes, library designers can further maximize shape diversity without increasing molecular complexity excessively. nih.govnih.gov

| Design Principle | Description | Purpose in Library Design |

| Principal Component Analysis (PCA) | A statistical procedure used to emphasize variation and bring out strong patterns in a dataset. | Guides the selection of diverse chemical functionalities and scaffolds. nih.govvu.nl |

| Rule of Three (RO3) | A set of guidelines for fragment properties (e.g., molecular weight < 300 Da, cLogP ≤ 3). | Ensures that library members have fragment-like physicochemical properties. nih.gov |

| Principal Moment of Inertia (PMI) Analysis | A method to quantify the three-dimensionality of a molecule by describing its mass distribution. | Used to select for non-planar, 3D shapes (e.g., rod, disc, sphere) and ensure shape diversity. nih.govnih.govvu.nl |

| Stereoisomer Inclusion | Synthesis of distinct stereoisomers, such as cis and trans diastereomers. | Maximizes shape diversity obtained from a single chemical scaffold. nih.govnih.gov |

Principles of Fragment Elaboration and Growth Vectors

A key concept in FBDD is "fragment sociability," which refers to the ease with which a fragment hit can be chemically modified and grown into a more potent, lead-like molecule. nih.gov This requires that the fragment possess accessible "growth vectors"—specific, geometrically defined points on the molecule where new chemical functionality can be added. nih.govresearchgate.net

The 1,3-disubstituted cyclobutane scaffold is particularly well-suited for this purpose. The substituents at the 1- and 3-positions provide two distinct growth vectors. nih.gov In a molecule like this compound, the amine group and the phenyl ring represent two such vectors. These positions allow for systematic chemical elaboration to explore the binding pocket of a target protein and optimize interactions, ultimately improving the fragment's affinity and selectivity. nih.govresearchgate.net

Influence of Amine Functionality on Molecular Recognition and Protonation State

The amine functionality is one of the most common basic centers in drug molecules and plays a critical role in molecular recognition. Its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to exist in a protonated state, allows it to form a variety of interactions with biological targets.

The primary amine (-NH2) group on the cyclobutane ring can engage in crucial hydrogen bonding interactions with amino acid residues (such as aspartate, glutamate, or serine) in a protein's active site. However, the most significant interaction for amines is often electrostatic. At physiological pH (around 7.4), a primary amine with a typical pKa is predominantly in its protonated, cationic form (-NH3+). This positive charge allows it to form strong ionic bonds, or salt bridges, with negatively charged carboxylate residues (aspartate or glutamate) on the target protein. These electrostatic interactions are powerful and can be a major driver of binding affinity. acs.orgnih.gov

Computational Chemistry and Molecular Modeling of Trans 3 3 Fluorophenyl Cyclobutanamine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the molecule's stable three-dimensional structure and to understand its electronic properties, which are fundamental to its reactivity and interactions. arxiv.orgnih.govarxiv.org

The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. youtube.com This process, called geometry optimization, is performed for all possible stereoisomers to compare their relative stabilities. chemrxiv.org For 3-(3-Fluorophenyl)cyclobutanamine, the key stereoisomers are the trans and cis configurations, which differ in the spatial arrangement of the amino and fluorophenyl groups relative to the cyclobutane (B1203170) ring.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov Computational methods like DFT, often using functionals such as B3LYP with a basis set like 6-311G+(d,p), are used to calculate the precise bond lengths, angles, and the degree of puckering for each isomer. researcher.lifenih.gov By comparing the final minimized energies, the thermodynamically most stable isomer can be identified. The trans isomer is generally expected to be more stable than the cis isomer due to reduced steric hindrance between the two bulky substituents.

Illustrative Energy Comparison of Stereoisomers This table presents hypothetical data to illustrate typical results from such a study.

| Stereoisomer | Method/Basis Set | Minimized Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-isomer | B3LYP/6-31G(d) | -500.12345 | 0.00 |

Once the geometry is optimized, the electronic structure can be analyzed to predict chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactions. mdpi.comyoutube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For trans-3-(3-Fluorophenyl)cyclobutanamine, the HOMO is expected to be localized primarily on the electron-rich amine and fluorophenyl groups, while the LUMO would be distributed across the aromatic ring's anti-bonding orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de It is used to identify sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwolfram.com For this molecule, the nitrogen atom of the amine group and the fluorine atom would be regions of high electron density (red), making them likely sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them hydrogen bond donors.

Illustrative FMO Data This table presents hypothetical data to illustrate typical results from such a study.

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-31G(d) | -6.25 |

| LUMO | B3LYP/6-31G(d) | -0.15 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time, accounting for temperature and solvent effects. nih.gov

MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational changes over a specific period (from nanoseconds to microseconds). This process allows for the exploration of the accessible conformational ensemble—the collection of different shapes the molecule can adopt in a given environment. nih.govresearchgate.net For this compound, key dynamic behaviors would include the puckering inversion of the cyclobutane ring and the rotation of the fluorophenyl group's C-C bond. Analysis of the simulation trajectory using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the molecule and the flexibility of its constituent parts. researchgate.net

To accurately model biological systems, MD simulations are typically performed in an explicit solvent, most commonly water. researchgate.net This allows for the investigation of how the solvent influences the molecule's conformation and dynamics. nih.govresearchgate.net A key aspect of this analysis is the study of intermolecular interactions, particularly hydrogen bonds. The amine group of this compound can act as both a hydrogen bond donor (via its H atoms) and acceptor (via the N atom's lone pair). MD simulations can quantify the number and lifetime of hydrogen bonds formed between the molecule and surrounding water molecules, providing insight into its solubility and interaction patterns.

Illustrative Hydrogen Bond Analysis This table presents hypothetical data from a 100 ns MD simulation in water.

| Interacting Group on Molecule | Role | Average H-Bonds with Water |

|---|---|---|

| Amine Group (-NH₂) | Donor | 1.8 |

| Amine Group (-NH₂) | Acceptor | 0.9 |

Ligand-Target Docking and Binding Mode Predictions (General Methodological Framework)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.govnih.govmdpi.com This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The general framework for docking this compound into a protein target involves several key steps:

Preparation of Structures: High-resolution 3D structures of both the protein (receptor) and the ligand are required. The ligand's structure is typically taken from the energy-minimized conformation obtained through quantum chemical calculations. The receptor structure is prepared by adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: The active site of the protein where the ligand is expected to bind is identified. A "docking box" is then defined around this site to constrain the search space for the docking algorithm.

Docking and Scoring: The docking software samples a large number of possible conformations and orientations (poses) of the ligand within the binding site. numberanalytics.comnumberanalytics.com Each pose is evaluated by a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Analysis of Binding Mode: The top-ranked poses are analyzed to identify the most likely binding mode. This involves examining the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the ligand and the amino acid residues of the protein. These interactions are critical for the stability of the ligand-protein complex. nih.gov

Illustrative Docking Results This table presents hypothetical data for the molecule docked into a fictional kinase active site.

| Docking Program | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AutoDock Vina | -7.8 | GLU-85 | Hydrogen Bond (with -NH₂) |

| LEU-132 | Hydrophobic |

Algorithm Development for Cyclobutane Scaffolds

The inherent strain and puckered conformation of the cyclobutane ring necessitate specialized computational algorithms and force fields for accurate modeling. nih.gov Unlike more flexible aliphatic rings or rigid aromatic systems, cyclobutane exists in a delicate balance of angle and torsional strain, resulting in a folded or puckered structure as its most energetically favorable conformation. nih.gov Standard molecular mechanics force fields may not adequately capture these subtle energetic differences, leading to inaccurate representations of the molecule's three-dimensional shape and dynamics.

Development in this area focuses on creating parameters that can precisely model the unique geometry of strained carbocycles. This involves refining bond stretching, angle bending, and torsional parameters specifically for four-membered rings. Quantum mechanics (QM) calculations are often employed to generate high-quality data for parameterization, ensuring that the resulting force fields can reproduce the puckered nature of the cyclobutane core and the energetic barriers between different conformations. The goal is to develop computational tools that allow for the rapid and accurate screening of virtual libraries containing cyclobutane scaffolds, a key activity in modern fragment-based drug discovery (FBDD). nih.gov The increasing use of 3D fragments in drug discovery underscores the need for robust algorithms that can handle the complexity of non-planar scaffolds like cyclobutane. nih.gov

Validation against Crystallographic Data (where available for similar systems)

The credibility of any computational model hinges on its validation against empirical data. pqri.org For molecular modeling, single-crystal X-ray diffraction provides the gold standard for structural determination. The general principle of crystallographic model validation is that the determined coordinates must be consistent not only with the experimental diffraction data but also with fundamental principles of chemistry and physics. nih.gov

For a molecule like this compound, or its close analogs, computational models are validated by comparing key geometric parameters with those found in crystallographic databases like the Cambridge Structural Database (CSD). rsc.orgrsc.org This process involves:

Geometry Optimization: The molecule's structure is optimized using various computational methods (e.g., molecular mechanics, semi-empirical methods, or density functional theory).

Parameter Comparison: Key parameters such as bond lengths, bond angles, and dihedral angles of the optimized structure are compared against the mean values derived from high-quality crystal structures of similar disubstituted cyclobutane systems.

Conformational Analysis: The puckering of the cyclobutane ring, a critical feature, is compared. Computational methods should accurately reproduce the experimentally observed puckering amplitude and phase.

A model is considered validated if the differences between the computed and experimental data are within an acceptable range, often cited as less than 10-20%. pqri.org This validation ensures that the computational models provide a reliable representation of the molecule's structure, which is essential for subsequent predictive modeling. pqri.org

Predictive Modeling of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, particularly regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product). For reactions involving this compound, such as further functionalization of the phenyl ring or reactions at the amine group, predictive models can save significant time and resources in synthetic route planning. chemrxiv.orgrsc.org

Modern approaches increasingly utilize machine learning (ML) and quantum mechanics (QM) to achieve high accuracy. rsc.orgbeilstein-journals.org

Machine Learning Models: ML models, such as Random Forest or Gradient Boosting Machines, can be trained on large datasets of known reactions to predict outcomes. rsc.orgnih.gov For predicting the regioselectivity of an electrophilic aromatic substitution on the 3-fluorophenyl group, an ML model like RegioML could be used. rsc.org This model relies on features like computed atomic charges to predict the most likely site of reaction. rsc.org Similarly, ML models can predict stereoselectivity by learning from complex relationships between features of the reactants, reagents, and solvents. nih.gov

Quantum Mechanics-Based Models: QM-based workflows predict selectivity by calculating the energies of transition states or intermediates along different reaction pathways. beilstein-journals.org The pathway with the lowest activation energy is predicted to be the major product. For instance, to predict the regioselectivity of a directed C-H activation, the relative energies of all possible palladacycle intermediates would be calculated. beilstein-journals.org This physics-based approach is particularly useful when extensive experimental data for training ML models is unavailable. rsc.org

The table below illustrates hypothetical inputs and outputs for a predictive model assessing an electrophilic aromatic substitution reaction.

| Feature Type | Input Data for Model | Predicted Outcome |

| Substrate | This compound | Major product: Substitution at C4 of the phenyl ring (ortho to fluorine, meta to the cyclobutyl group) |

| Reactant | Nitronium ion (NO₂⁺) | |

| Computed Feature | CM5 Atomic Charges (GFN1-xTB) | |

| Model Used | RegioML (LightGBM) | |

| Accuracy | Test set accuracy reported at ~93% rsc.org |

Application of Advanced Structural Analysis Methods (e.g., Exit Vector Parameter (EVP) Method)

To quantify and visualize the three-dimensional space occupied by scaffolds and their substituents, advanced structural analysis methods are employed. The Exit Vector Parameter (EVP) method is a powerful tool for this purpose, allowing for the systematic analysis of the relative spatial orientation of functional groups attached to a central scaffold. rsc.orgrsc.orgresearchgate.net This is particularly useful in drug design for understanding how a scaffold orients its pharmacophoric groups and for rational scaffold replacement. rsc.org

The EVP method defines the positions of substituents with "exit vectors" originating from the scaffold atoms. The relationship between two such vectors is described by four parameters:

r: The distance between the starting points of the two vectors.

φ1, φ2: The angles between each vector and the line connecting their origins.

θ: The dihedral angle between the two planes formed by the vectors and the connecting line. researchgate.net

For this compound, the two exit vectors would be defined by the C-N bond of the amine and the C-C bond connecting the cyclobutane to the phenyl ring. By calculating these parameters for a range of low-energy conformations, one can generate Exit Vector Plots (EVPs), which are analogous to Ramachandran plots for peptides. rsc.orgrsc.org These plots show the allowed and disallowed regions of conformational space for the substituents.

The table below presents hypothetical EVP data for two different conformations of this compound, illustrating how the method quantifies spatial relationships.

| Conformation | Distance (r) [Å] | Angle (φ1) [°] | Angle (φ2) [°] | Dihedral (θ) [°] |

| Equatorial-Equatorial | 2.51 | 110.5 | 111.2 | 178.5 |

| Axial-Axial | 2.49 | 75.3 | 74.9 | 179.1 |

Analysis of these plots across a library of cyclobutane-containing compounds can reveal preferred geometric arrangements for biological activity and guide the design of new molecules with optimized 3D structures. rsc.org

Preclinical Biochemical and Mechanistic Investigations on Cyclobutanamine Scaffolds in Vitro and Enzymatic Focus

Enzymatic Biotransformation and Metabolic Stability Studies (in vitro)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro systems, primarily utilizing liver microsomes or hepatocytes, are essential for predicting a drug's in vivo behavior. nuvisan.com These assays measure the rate of metabolism, which helps determine the compound's half-life and potential for drug-drug interactions. nuvisan.com For cyclobutanamine scaffolds, a primary focus is on oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.

Cytochrome P450 enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. nih.govmdpi.com They catalyze a variety of oxidative reactions, with C-H bond hydroxylation being a common and synthetically challenging transformation. nih.govchemistryviews.org Understanding the regioselectivity of CYP-mediated hydroxylation is crucial, as the position of the new hydroxyl group can significantly alter the biological activity and clearance rate of the parent compound.

Studies using engineered P450 enzymes, particularly from the P450BM3 family, have been employed to investigate the hydroxylation of cyclobutylamine (B51885) derivatives. nih.gov In a model study on N-Boc-cyclobutanamine, a panel of P450BM3 variants demonstrated the ability to hydroxylate the cyclobutane (B1203170) ring at chemically unactivated positions. nih.govacs.org The primary metabolites observed were monohydroxylated products, indicating that the enzyme could selectively functionalize the C-H bonds of the cyclobutane core. acs.org The regioselectivity was notable, with hydroxylation occurring at both the C2 and C3 positions of the ring. acs.org

The distribution of these hydroxylated metabolites varied depending on the specific P450 variant used, highlighting the enzyme's role in directing the site of oxidation. nih.gov For most of the active enzyme variants, the major products were the trans-2- and trans-3-hydroxylated metabolites. acs.org This demonstrates a clear regioselective preference, which is a key aspect of P450 catalysis. researchgate.net

Table 1: Regioselectivity in P450-Mediated Hydroxylation of N-Boc-Cyclobutanamine

| Metabolite Position | Observed Products | Predominant Metabolites |

| C2-Position | cis-2-hydroxy, trans-2-hydroxy | trans-2-hydroxy |

| C3-Position | cis-3-hydroxy, trans-3-hydroxy | trans-3-hydroxy |

This table summarizes the observed hydroxylation patterns on the cyclobutane ring by a panel of P450BM3 variants. Data sourced from studies on N-Boc-cyclobutanamine. acs.org

The three-dimensional structure of the cyclobutane ring allows for the formation of stereoisomeric products upon hydroxylation. The metabolism of cyclobutanamine scaffolds can be highly stereoselective, leading to the preferential formation of either cis or trans hydroxylated products relative to the amine substituent.

In the enzymatic hydroxylation of N-Boc-cyclobutanamine, all four possible monohydroxylated stereoisomers (cis-2-OH, trans-2-OH, cis-3-OH, and trans-3-OH) were generated across the panel of P450 variants. acs.org However, for any given enzyme variant, the reaction often proceeded with high stereoselectivity. nih.gov For instance, specific variants were identified that could produce the trans-3-hydroxylated product with high selectivity over the corresponding cis isomer. acs.org This stereochemical control is a hallmark of enzymatic catalysis and is critical for producing specific, biologically active metabolites. The ability to generate such chiral products is valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

In vitro metabolic clearance (CLint) is a measure of the intrinsic ability of liver enzymes to metabolize a drug. nuvisan.com It is a critical parameter derived from metabolic stability assays, which are typically conducted using liver microsomes or hepatocytes from various species, including humans. nuvisan.com These assays help to predict the hepatic clearance of a compound in vivo. researchgate.net

The evaluation process involves incubating the compound with liver microsomes and measuring the rate of its disappearance over time. nih.gov From this, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated. nuvisan.com These values are crucial for ranking compounds and guiding further optimization efforts to enhance metabolic stability. nih.govnih.gov

Table 2: Example of In Vitro Metabolic Clearance Data for a Compound Series

| Compound | Structure Modification | In Vitro Intrinsic Clearance (CLint) |

| Analog A | Phenyl Ring | High |

| Analog B | Pyridine Ring | Moderate |

| Analog C | Cyclobutane Ring | Low |

This table provides a representative example of how structural modifications, such as the introduction of a cyclobutane ring, can influence in vitro metabolic clearance rates in liver microsomes.

In Vitro Target Engagement and Selectivity Profiling (Mechanistic Focus)

Beyond metabolic stability, it is essential to confirm that a compound interacts with its intended biological target and to understand its selectivity profile against other related proteins. In vitro biochemical and enzymatic assays are the primary tools for this purpose.

Biochemical assays are designed to measure the direct interaction between a compound and its target protein, often an enzyme or a receptor. For cyclobutanamine-containing molecules, these assays are tailored to the specific target class being investigated. For instance, in the development of kinase inhibitors, assays are performed at physiologically relevant concentrations of ATP to accurately reflect the competitive binding environment within a cell. osti.gov

For inhibitors of protein-protein interactions, such as the KRAS::SOS1 interaction, biochemical potency is often measured using assays that quantify the disruption of the protein complex. acs.org The results from these assays provide a direct measure of the compound's ability to engage its target and are fundamental for establishing structure-activity relationships.

The potency of a compound against its target enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Kᵢ value is a more fundamental measure of binding affinity, independent of substrate concentration.

For various drug candidates incorporating a cyclobutanamine scaffold, these values are determined through rigorous enzymatic assays. For example, a series of dopamine (B1211576) transporter (DAT) inhibitors containing alicyclic amines were evaluated for their binding affinities, with Kᵢ values reported in the nanomolar range. nih.gov Similarly, in the development of Janus kinase (JAK) inhibitors, modifications to the core structure, including the amine linker, were guided by their impact on potency and selectivity against different JAK isoforms. osti.gov These kinetic parameters are essential for comparing the potency of different compounds and for understanding their mechanism of inhibition.

Table 3: Example of Enzyme Inhibition Data for Cyclobutanamine Derivatives

| Compound | Target Enzyme | Biochemical Potency (IC₅₀/Kᵢ) |

| Derivative 1 | JAK1 | 5 nM (IC₅₀) |

| Derivative 2 | KRAS::SOS1 | 28 nM (pIC₅₀ = 7.55) |

| Derivative 3 | DAT | 230 nM (Kᵢ) |

This table presents hypothetical but representative data illustrating how the biochemical potency of compounds containing a cyclobutanamine scaffold is reported for different protein targets. acs.orgnih.govosti.gov

Mechanistic Elucidation of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Detailed mechanistic studies elucidating the specific ligand-receptor interactions of trans-3-(3-Fluorophenyl)cyclobutanamine with its target proteins are not extensively available in publicly accessible scientific literature. However, based on the broader understanding of how small molecule amine compounds interact with monoamine transporters—the presumed targets for this class of molecules—a hypothetical model of interaction can be proposed. Monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are part of the solute carrier 6 (SLC6) family and share a common structural architecture comprising 12 transmembrane helices. nih.gov

The binding of ligands to these transporters is a multifaceted process involving a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions within the binding pocket. For a compound like this compound, the primary amine group is expected to form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 1 of the transporter, a key interaction for many monoamine transporter ligands.

The phenyl ring of the compound likely engages in hydrophobic and aromatic-stacking interactions with nonpolar amino acid residues lining the binding site. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and may participate in hydrogen bonding with suitable donor or acceptor groups within the receptor pocket, or engage in orthogonal multipolar interactions, potentially influencing binding affinity and selectivity for different monoamine transporters. The cyclobutane scaffold serves as a rigid spacer, orienting the phenyl ring and the amine group in a specific spatial configuration that is critical for optimal interaction with the transporter's binding site.

Table 1: Postulated Molecular Interactions for Phenylcyclobutanamine Analogs with Monoamine Transporters

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Transporter |

| Ionic Bonding | Primary Amine | Conserved Aspartate (TM1) |

| Hydrogen Bonding | Primary Amine, Fluorine | Serine, Threonine, Tyrosine residues |

| Hydrophobic Interactions | Phenyl Ring, Cyclobutane | Phenylalanine, Leucine, Isoleucine, Valine |

| Aromatic Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Cellular Uptake and Distribution Mechanisms (in vitro, non-clinical)

Specific in vitro studies detailing the cellular uptake and distribution mechanisms of this compound are not readily found in the reviewed literature. However, the cellular uptake of small molecule inhibitors of monoamine transporters is typically investigated using established cell-based assays. giffordbioscience.comnih.gov These assays often utilize cell lines that are engineered to express a specific transporter protein, such as Human Embryonic Kidney 293 (HEK 293) cells transfected with the gene for DAT, NET, or SERT. nih.gov

The primary mechanism of cellular entry for compounds targeting intracellularly accessible transporters is often passive diffusion across the cell membrane, driven by the concentration gradient. However, for compounds that are substrates of the transporters they inhibit, an active transport mechanism may also be involved. Cellular uptake can be quantified using radiolabeled compounds or by measuring the inhibition of the uptake of a known radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in a competitive manner. giffordbioscience.comnih.gov

Factors influencing the rate and extent of cellular uptake include the compound's lipophilicity, molecular size, and its affinity for the transporter proteins. The distribution within the cell would likely be dictated by the compound's physicochemical properties, with more lipophilic compounds potentially accumulating in lipid-rich environments such as cellular membranes.

Table 2: Common In Vitro Methods for Assessing Cellular Uptake of Transporter Ligands

| Assay Type | Principle | Key Parameters Measured |

| Radioligand Uptake Assay | Measures the accumulation of a radiolabeled compound inside the cell over time. | Rate of uptake, maximal accumulation (Vmax), Michaelis-Menten constant (Km) |

| Competitive Inhibition Assay | Measures the ability of the test compound to inhibit the uptake of a known radiolabeled substrate. | Inhibitory concentration (IC₅₀), inhibition constant (Ki) |

| Fluorescence-Based Assays | Utilizes fluorescent substrates or probes to monitor transporter activity and its inhibition. | Changes in fluorescence intensity, cellular localization |

Interactions with Nucleoside Transporters (if applicable to cyclobutanamines)

Based on the available scientific literature, there is no direct evidence to suggest that this compound or other cyclobutanamine scaffolds interact with nucleoside transporters. Nucleoside transporters, which are also part of the Solute Carrier (SLC) superfamily (specifically the SLC28 and SLC29 families), are responsible for the transport of nucleosides like adenosine and uridine across cell membranes. mdpi.com Their substrates are structurally distinct from cyclobutanamine derivatives.

The chemical structure of this compound, a synthetic small molecule with a primary amine and a fluorophenyl group attached to a cyclobutane ring, does not resemble the natural purine or pyrimidine nucleoside substrates of these transporters. Therefore, it is highly unlikely that this compound would be recognized and transported by nucleoside transporters. The primary pharmacological targets of phenylcyclobutanamine derivatives are generally considered to be the monoamine transporters within the SLC6 family. nih.gov

Applications in Chemical Biology and Drug Discovery Research Conceptual and Methodological

Cyclobutanamines as Versatile Synthetic Intermediates and Building Blocks

Cyclobutanamines are increasingly recognized as valuable building blocks in medicinal chemistry. nih.govnih.gov Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or planar aromatic systems. nih.govnih.gov The cyclobutane (B1203170) core can serve as a bioisosteric replacement for other cyclic systems or functional groups, often leading to improved physicochemical properties and metabolic stability. nih.gov Synthetic strategies have been developed to produce a variety of functionalized cyclobutanes, including diamines and amino acids, on a large scale, making them readily accessible for drug discovery programs. nih.govnih.govethz.ch These building blocks provide a platform for creating structurally diverse compound libraries with well-defined three-dimensional shapes. nih.govresearchgate.net

Cyclobutane-derived diamines are considered promising, sterically constrained building blocks for creating peptide mimetics. nih.gov Peptidomimetics aim to replicate the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and low cell permeability. The rigid cyclobutane scaffold can be used to constrain the conformation of peptide backbones, which can lead to enhanced binding affinity and selectivity for their biological targets. nih.govrsc.org For instance, cyclobutane amino acids have been incorporated into peptide chains to create defined secondary structures and improve pharmacological properties. nih.govmdpi.com The defined stereochemistry of substituted cyclobutanes, such as the cis and trans isomers, allows for precise control over the spatial orientation of functional groups, which is crucial for mimicking the complex topologies of natural peptides. nih.govnih.gov

The prevalence of sp³-hybridized atoms is a key descriptor of molecular complexity and three-dimensionality in drug candidates. pitt.edu Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to be more three-dimensional, which can lead to more specific and effective interactions with the complex surfaces of biological targets like proteins. nih.govpitt.edu The cyclobutane ring in trans-3-(3-Fluorophenyl)cyclobutanamine is a classic example of an sp³-rich scaffold. nih.govethz.ch Such saturated ring systems provide access to more globular and diverse molecular shapes compared to the flat, two-dimensional structures that dominate many screening libraries. nih.gov This increased three-dimensionality is associated with a higher success rate for compounds progressing through clinical trials. nih.govbohrium.com The introduction of these non-planar scaffolds is a critical strategy for generating novel intellectual property and modulating previously intractable biological targets. nih.gov

Table 1: Comparison of Molecular Dimensionality

| Feature | Aromatic Scaffolds (sp²-rich) | Saturated Scaffolds (sp³-rich) |

|---|---|---|

| Hybridization | Predominantly sp² | Predominantly sp³ |

| Geometry | Planar, 2D | Tetrahedral, 3D |

| Shape | Flat | Globular, complex |

| Conformational Flexibility | Rigid in plane | Conformationally restricted but 3D |

| Associated Properties | Potential for π-π stacking | Improved solubility, reduced promiscuity |

Expanding Chemical Space through Novel Scaffold Architectures

The use of novel, three-dimensional scaffolds like cyclobutanamines is essential for expanding the accessible chemical space for drug discovery. nih.govethz.ch Traditional compound libraries are often populated with molecules that are predominantly flat and aromatic. nih.gov By incorporating sp³-rich building blocks, researchers can explore new areas of chemical space characterized by greater structural and shape diversity. nih.govacs.org This exploration can lead to the identification of hits for novel biological targets and the development of compounds with unique mechanisms of action. nih.govmmv.org

The term "flatland" refers to the observation that many compound collections used in high-throughput screening are dominated by flat, aromatic molecules. nih.gov This trend has been linked to higher attrition rates in drug development. acs.orgnih.gov Increasing the three-dimensionality, or Fsp³, of drug candidates is a widely adopted strategy to "escape from flatland". nih.govbohrium.com Molecules with greater saturation and complexity have been shown to have a higher probability of success in clinical development. bohrium.com The incorporation of scaffolds like the cyclobutane ring directly addresses this challenge by introducing non-planar geometry, which can lead to improved drug-like properties. nih.govnih.gov

The introduction of cyclobutane rings into molecules can significantly enhance molecular diversity and improve key physicochemical properties. nih.govmdpi.com Compared to their aromatic counterparts, saturated cyclic systems often lead to increased solubility, a crucial parameter for drug absorption and distribution. nih.govnih.gov Furthermore, the rigidity of the cyclobutane scaffold can reduce the number of rotatable bonds in a molecule, which is often associated with improved oral bioavailability. bohrium.com The unique puckered structure of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, creating a diverse array of shapes from a single core scaffold. nih.gov This structural and shape diversity is critical for achieving high-affinity and selective binding to protein targets. nih.gov

Table 2: Impact of sp³-Rich Scaffolds on Physicochemical Properties

| Property | Trend with Increased Fsp³ | Rationale |

|---|---|---|

| Solubility | Generally Increases | Reduced planarity and crystal lattice energy. nih.govnih.govbohrium.com |

| Lipophilicity | Can be Modulated/Decreased | Replacement of flat aromatic rings with saturated rings. nih.gov |

| Melting Point | Generally Decreases | Disruption of crystal packing. nih.gov |

| Binding Selectivity | Generally Increases | More defined 3D shape leads to fewer off-target interactions. nih.govselvita.com |

| Metabolic Stability | Often Improved | Blocking metabolically labile sites. nih.gov |

Rational Design Principles for Optimizing Molecular Recognition

Rational drug design relies on understanding the physicochemical principles that govern the interaction between a ligand and its target protein. nih.gov The design of ligands that are pre-organized for binding and have high shape complementarity with the target's binding site is a key goal. nih.gov Computational methods are often employed to model these interactions and predict the binding affinity of potential drug candidates. nih.gov The rigid and well-defined geometry of the cyclobutane scaffold makes it an excellent component for rational design. nih.gov Its conformational rigidity reduces the entropic penalty upon binding, and the defined vectors for its substituents allow for the precise placement of pharmacophoric groups to engage in specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. nih.govnih.gov This level of structural control is fundamental to optimizing molecular recognition and achieving high-affinity, selective ligands. nih.govnih.gov

Leveraging Conformational Control for Improved Affinity and Selectivity

The introduction of a cyclobutane fragment into a molecule is a recognized strategy for achieving conformational restriction. lifechemicals.com Unlike more flexible linear linkers, the puckered nature of the cyclobutane ring limits the number of accessible conformations a molecule can adopt. libretexts.org This pre-organization of the molecule into a more rigid state can significantly reduce the entropic penalty upon binding to a biological target, a principle that can lead to enhanced binding affinity.